molecular formula C9H12Cl2N4 B2864183 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride CAS No. 2551118-11-5

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride

Cat. No. B2864183
M. Wt: 247.12
InChI Key: NETLAKGFILHYPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, which this compound is a part of, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a part of the naphthyridine family, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Novel Synthesis Methods

Research has highlighted innovative synthesis methods for naphthyridine derivatives, demonstrating the compound's versatility in chemical synthesis. For instance, an efficient and facile synthesis approach for substituted cinnoline and benzo[h]cinnoline derivatives showcases the chemical's role in creating new molecular structures (Gomaa, 2003). Similarly, microwave-assisted synthesis offers a rapid method for producing novel benzo[b][1,8]-naphthyridine-3-carbonitriles, emphasizing the compound's potential in facilitating quicker and more efficient chemical reactions (Singh & Singh, 2011).

Chemical Reactivity and Structural Studies

Investigations into the chemical reactivity and structural modification possibilities of naphthyridine derivatives have been significant. A study on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines under different conditions provides insights into monosubstitution, disubstitution, and novel rearrangements, highlighting the structural versatility of these compounds (Sirakanyan et al., 2014). This adaptability is crucial for developing new chemical entities with potential applications in various scientific fields.

Potential Applications in Material Science

Naphthyridine derivatives have shown promise in material science, particularly in corrosion inhibition. Electrochemical, theoretical, and surface morphological studies of green naphthyridine derivatives on mild steel in hydrochloric acid indicate significant corrosion inhibition efficiencies. Such studies underscore the potential of these compounds in developing eco-friendly corrosion inhibitors for industrial applications (Singh et al., 2016).

Future Directions

The future directions for the study of this compound and similar naphthyridine derivatives could include further exploration of their synthesis, reactivity, and potential biological applications. There is a burgeoning interest in the synthesis and biological applications of naphthyridines due to their significant importance in the field of medicinal chemistry .

properties

IUPAC Name

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-3-8-7-1-2-12-4-6(7)5-13-9(8)11;;/h5,12H,1-2,4H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETLAKGFILHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C(=C21)C#N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride

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